molecular formula C19H22N4O3S B2574051 (E)-4-(azepan-1-ylsulfonyl)-N'-(pyridin-2-ylmethylene)benzohydrazide CAS No. 397290-74-3

(E)-4-(azepan-1-ylsulfonyl)-N'-(pyridin-2-ylmethylene)benzohydrazide

Cat. No.: B2574051
CAS No.: 397290-74-3
M. Wt: 386.47
InChI Key: XSJSKRLDWRIWNB-RCCKNPSSSA-N
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Description

(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a sulfonyl group, a pyridine ring, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 4-sulfamoylbenzoic acid with hydrazine hydrate to form 4-sulfamoylbenzohydrazide.

    Condensation Reaction: The 4-sulfamoylbenzohydrazide is then subjected to a condensation reaction with pyridine-2-carbaldehyde under acidic conditions to yield the desired product.

    Cyclization: The final step involves the cyclization of the intermediate product with azepane under basic conditions to form (E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Mechanism of Action

The mechanism of action of (E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)benzohydrazide
  • N’-(pyridin-2-ylmethylene)benzohydrazide
  • 4-(morpholin-4-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide

Uniqueness

(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide is unique due to the presence of both the azepane ring and the pyridine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-19(22-21-15-17-7-3-4-12-20-17)16-8-10-18(11-9-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,22,24)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJSKRLDWRIWNB-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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